![molecular formula C7H3Br2NO B2705349 2,5-Dibromo-4-hydroxybenzonitrile CAS No. 1824055-68-6](/img/structure/B2705349.png)
2,5-Dibromo-4-hydroxybenzonitrile
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Description
2,5-Dibromo-4-hydroxybenzonitrile is a chemical compound with the CAS Number: 1824055-68-6 . It has a molecular weight of 276.91 and is a pale-yellow to yellow-brown solid . It is stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as Bromoxynil, involves the bromination of 4-hydroxybenzonitrile . A specific method for preparing 3,5-dibromo-4-hydroxy benzaldehyde involves using p-cresol and o-dichlorobenzen as raw materials, processing low-temperature bromination at 32-42°C, high-temperature bromination at 145-168°C, hydrolysis, dehydration, and drying .Molecular Structure Analysis
The linear formula of 2,5-Dibromo-4-hydroxybenzonitrile is C7H3Br2NO . The InChI code is 1S/C7H3Br2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H .Chemical Reactions Analysis
The soil actinobacteria Rhodococcus rhodochrous PA-34, Rhodococcus sp. NDB 1165, and Nocardia globerula NHB-2 have been shown to exhibit nitrilase activities towards benzonitrile . These bacteria can eliminate benzonitrile and its analogues, including 3,5-dibromo-4-hydroxybenzonitrile, from reaction mixtures at 30°C and pH 8.0 .Physical And Chemical Properties Analysis
2,5-Dibromo-4-hydroxybenzonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 276.91 and is stored at room temperature .Scientific Research Applications
Herbicide and Weed Control
Bromoxynil is widely used as a post-emergence herbicide to control broadleaf weeds in various crops. Its mode of action involves inhibiting photosynthesis and ATP formation by blocking electron transport within the plant. The herbicide is absorbed by foliage and has minimal movement within the plant, making it effective for weed control without harming crops .
Environmental Impact
- Eco-Friendly Synthesis : Researchers have developed an eco-friendly process for synthesizing bromoxynil from 4-hydroxybenzonitrile. This method avoids the need for catalysts and purification steps, resulting in a highly pure product .
- Soil Microbial Degradation : Soil actinobacteria play a role in the hydrolysis of bromoxynil and related herbicides, contributing to their environmental fate .
properties
IUPAC Name |
2,5-dibromo-4-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLPVZUEQVYPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-hydroxybenzonitrile |
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